[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
Description
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is a cyclopropane derivative featuring a methanol group attached to a cyclopropyl ring substituted with a 3-methoxyphenyl moiety. Its molecular formula is C₁₁H₁₄O₂ (molecular weight: 178.23 g/mol). The compound’s structure combines the strain of the cyclopropane ring with the electronic effects of the methoxy group, making it a subject of interest in medicinal chemistry and enzymology.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[1-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChI Key |
OKKLNEHPHWXNMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Summary of the Patent Process Steps:
| Step | Reaction | Reagents | Notes |
|---|---|---|---|
| 1 | Bromination | Cyclopropyl methyl ketone + bromine | Produces cyclopropyl bromide methyl ketone |
| 2 | Phosphonium salt formation | Bromide + triphenylphosphine | Forms brominated triphenylphosphonium salt |
| 3 | Base treatment | Phosphonium salt + NaOH | Yields cyclopropyl carbonyl methylene triphenyl phosphorus |
This process achieves high purity (≥98.4%) and is suitable for scale-up, illustrating efficient cyclopropyl intermediate preparation and functionalization.
Analytical and Purity Considerations
- Purity of the final this compound is critical for its application in synthesis.
- Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to verify structure and purity.
- Impurity removal is facilitated by optimized reaction conditions and purification steps such as crystallization or chromatography.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting material | 3-Methoxystyrene or analog | Commercially available or synthesized |
| Cyclopropanation reagent | Diazo compounds (e.g., ethyl diazoacetate) | Requires careful handling due to reactivity |
| Catalyst | Copper(I) chloride, Rhodium complexes | Influences yield and stereoselectivity |
| Oxidation agent | PCC, Swern reagent | Mild conditions to avoid ring opening |
| Reduction agent | Sodium borohydride, Lithium aluminum hydride | Selective for carbonyl to alcohol |
| Purification | Column chromatography, recrystallization | Ensures high purity (>98%) |
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol undergoes esterification with acyl chlorides or anhydrides. For example:
-
Acetylation : Reacting with acetic anhydride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base yields the acetate ester .
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Acetylation | DCM, 20°C, 2h | Acetic anhydride, DIEA | 85% |
Oxidation Reactions
The alcohol group oxidizes to a carboxylic acid under strong oxidizing conditions:
-
KMnO₄-Mediated Oxidation : In acidic aqueous conditions, oxidation produces 1-(3-methoxyphenyl)cyclopropanecarboxylic acid. Cyclopropane ring stability under these conditions is notable .
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂SO₄, H₂O, 80°C, 6h | KMnO₄ | 72% |
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., tosylate) for substitution:
-
Thiol Substitution : Reaction with thiophenol and p-toluenesulfonyl chloride (TsCl) in DCM forms the corresponding thioether.
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Substitution | DCM, 0°C → RT, 12h | TsCl, thiophenol | 68% |
Ring-Opening Reactions
The cyclopropane ring undergoes acid-catalyzed opening due to strain:
-
HCl-Mediated Ring Opening : In concentrated HCl, the ring opens to form 3-(3-methoxyphenyl)propan-1-ol .
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Ring Opening | HCl (conc.), 60°C, 4h | — | 90% |
Grignard and Organometallic Reactions
The compound participates in Grignard additions when the alcohol is protected:
-
Reaction with Phenylmagnesium Bromide : After silyl protection (e.g., TBSCl), the Grignard reagent adds to the cyclopropane ring, forming a tertiary alcohol .
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Grignard Addition | THF, 0°C → RT, 3h | TBSCl, PhMgBr | 78% |
Biological Interactions
The compound exhibits enzyme-modulating activity:
-
Monoamine Oxidase (MAO) Inhibition : Acts as an irreversible inhibitor via cyclopropylamine radical cation intermediates .
Key Research Findings
-
Stereoelectronic Effects : The cyclopropane ring’s strain enhances electrophilic reactivity at the adjacent carbon, facilitating nucleophilic attacks .
-
Thermal Stability : Decomposition occurs above 200°C, primarily via cyclopropane ring rupture.
-
Pharmacological Potential : Demonstrates preliminary activity against bacterial biofilms and cancer cell lines .
Scientific Research Applications
Chemistry: In organic synthesis, [1-(3-methoxyphenyl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, [1-(3-methoxyphenyl)cyclopropyl]methanol can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which [1-(3-methoxyphenyl)cyclopropyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural features and substituent effects of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol with analogous compounds:
Physicochemical Properties
Biological Activity
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is an organic compound characterized by its unique cyclopropyl structure and a methoxy group attached to a phenyl ring. With a molecular formula of C11H14O2, this compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The structural configuration of this compound allows for unique interactions in biological systems. The presence of the methoxy group enhances solubility and bioavailability, which may contribute to its therapeutic efficacy.
Antioxidant Activity
Compounds with phenolic structures often exhibit antioxidant properties. Preliminary studies suggest that this compound may help prevent oxidative stress-related diseases by scavenging free radicals. This activity is crucial in reducing cellular damage associated with various pathologies.
Anti-inflammatory Effects
Similar compounds have demonstrated the ability to modulate inflammatory pathways. Research indicates that this compound could possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Neuroprotective Properties
The compound’s structural characteristics suggest potential interactions with neurotransmitter systems, indicating possible neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their key biological activities:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropanemethanol | Cyclopropane derivative | Antioxidant properties |
| 1-(3-Chlorophenyl)cyclopropanemethanol | Cyclopropane derivative | Anti-inflammatory effects |
| 1-(2-Nitrophenyl)cyclopropanemethanol | Cyclopropane derivative | Potential antimicrobial activity |
The unique methoxy substitution on the phenyl ring combined with the cyclopropane structure may enhance the biological activity of this compound compared to its analogs.
Research Findings
Recent studies have begun to explore the specific mechanisms of action for this compound. For example, research has focused on its effect on various signaling pathways involved in inflammation and oxidative stress response.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective potential of similar cyclopropane derivatives found that these compounds could inhibit neuronal apoptosis induced by oxidative stress. The findings suggest that this compound may offer similar protective benefits, warranting further investigation into its effects on neuronal health.
Synthesis Routes
Several synthetic methods can be employed to produce this compound. These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its biological activity or stability.
Q & A
Basic Research Question
- FTIR : The hydroxyl (-OH) stretch appears at ~3200–3600 cm⁻¹, while the cyclopropane C-H bending vibrations are observed near 1000–1100 cm⁻¹. The methoxy group’s symmetric stretching is detected at ~2830 cm⁻¹ .
- NMR : H NMR shows distinct cyclopropane proton splitting (δ 0.8–1.5 ppm, ABX patterns) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms the cyclopropane carbons (δ 10–20 ppm) and methoxy carbon (δ 55 ppm) .
What is the reactivity profile of this compound in nucleophilic substitution or ring-opening reactions?
Advanced Research Question
The cyclopropane ring’s strain (≈27 kcal/mol) enhances reactivity. In acidic conditions, the hydroxyl group can act as a leaving group, facilitating ring-opening via nucleophilic attack (e.g., by thiols or amines). Computational studies (DFT) predict transition states where ring strain lowers activation energy by ~5–10 kcal/mol compared to non-strained analogs. Experimental validation uses kinetic studies with varying nucleophile concentrations (e.g., thiophenol) and monitoring via HPLC .
How does density functional theory (DFT) elucidate the electronic structure and stability of this compound?
Advanced Research Question
Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set reveal electron density localization around the methoxy group and cyclopropane ring. The HOMO-LUMO gap (~5.2 eV) indicates moderate stability, while natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between the cyclopropane σ-bonds and aromatic π-system. These insights guide predictions of regioselectivity in derivatization .
What structure-activity relationship (SAR) trends are observed in derivatives of this compound?
Advanced Research Question
Systematic SAR studies show that electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) increase electrophilicity, enhancing antibacterial activity (MIC reduced from 32 µg/mL to 8 µg/mL). Conversely, bulky groups at the cyclopropane position reduce membrane permeability. QSAR models using Hammett constants (σ) and logP values correlate substituent effects with bioactivity .
How can computational tools predict the toxicity and environmental impact of this compound?
Advanced Research Question
QSAR models (e.g., TEST software) predict acute toxicity (LC₅₀ for Daphnia magna: ~12 mg/L) and biodegradability (half-life >60 days). Molecular docking identifies potential binding to cytochrome P450 enzymes, suggesting hepatotoxicity risks. Environmental persistence is assessed via EPI Suite, highlighting the need for biodegradation pathway studies .
What protective group strategies are suitable for the hydroxyl group in this compound during multi-step synthesis?
Basic Research Question
The hydroxyl group can be protected as a benzyl ether (BnCl, NaH) or tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole). Deprotection under mild conditions (e.g., H₂/Pd-C for Bn; TBAF for TBS) avoids cyclopropane ring cleavage. Comparative studies show >90% yield retention with TBS protection in Grignard reactions .
How do substituents on the phenyl ring modulate the biological activity of this compound derivatives?
Advanced Research Question
Meta-substitutions (e.g., -F, -Cl) improve lipophilicity (logP increase by 0.5–1.0) and blood-brain barrier penetration, while para-substitutions (-OH, -NH₂) enhance water solubility but reduce antimicrobial potency. Free-Wilson analysis identifies the 3-methoxy group as critical for target binding (ΔpIC₅₀ = 1.2 upon removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
